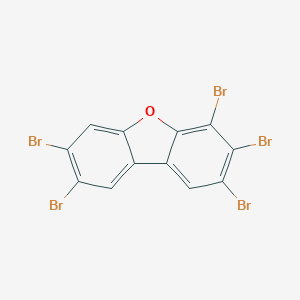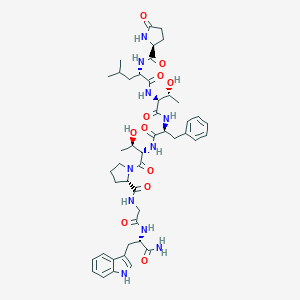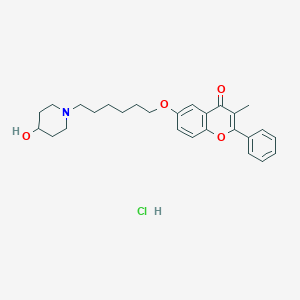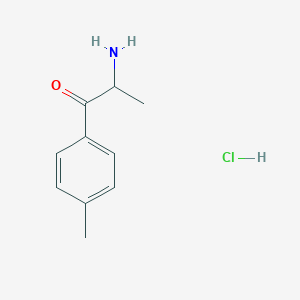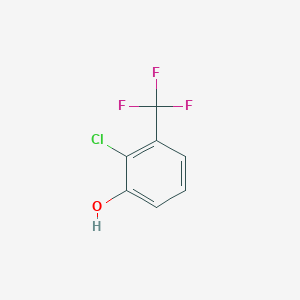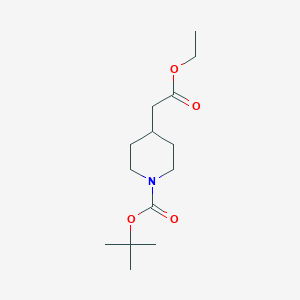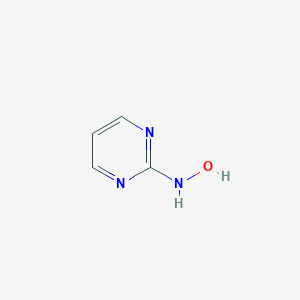
N-pyrimidin-2-ylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyrimidin-2-ylhydroxylamine, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy.
Mécanisme D'action
CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates downstream targets that promote cell cycle arrest and DNA repair. CHK1 inhibition prevents the activation of these downstream targets, leading to cell cycle arrest and DNA damage accumulation.
Effets Biochimiques Et Physiologiques
N-pyrimidin-2-ylhydroxylamine has been shown to induce DNA damage accumulation and cell cycle arrest in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA damaging agents. In addition, N-pyrimidin-2-ylhydroxylamine has been shown to inhibit the growth of tumor xenografts in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-pyrimidin-2-ylhydroxylamine is its potent and selective inhibition of CHK1. This allows for precise targeting of the DNA damage response pathway. One limitation of N-pyrimidin-2-ylhydroxylamine is its potential toxicity, which may limit its clinical applications.
Orientations Futures
For research on N-pyrimidin-2-ylhydroxylamine include the development of more potent and selective CHK1 inhibitors. In addition, the combination of CHK1 inhibition with other DNA damaging agents may lead to more effective cancer treatments. Finally, the identification of biomarkers that predict response to CHK1 inhibition may improve patient selection for clinical trials.
Méthodes De Synthèse
The synthesis of N-pyrimidin-2-ylhydroxylamine involves a multi-step process that begins with the reaction of 2-aminopyrimidine with chloroacetyl chloride to form 2-chloro-N-pyrimidin-2-ylacetamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product, N-pyrimidin-2-ylhydroxylamine.
Applications De Recherche Scientifique
N-pyrimidin-2-ylhydroxylamine has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy. N-pyrimidin-2-ylhydroxylamine has been shown to enhance the cytotoxic effects of a variety of DNA damaging agents, including cisplatin, doxorubicin, and gemcitabine.
Propriétés
Numéro CAS |
126382-48-7 |
|---|---|
Nom du produit |
N-pyrimidin-2-ylhydroxylamine |
Formule moléculaire |
C4H5N3O |
Poids moléculaire |
111.1 g/mol |
Nom IUPAC |
N-pyrimidin-2-ylhydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-4-5-2-1-3-6-4/h1-3,8H,(H,5,6,7) |
Clé InChI |
WWIFHKAHXMPFAE-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NO |
SMILES canonique |
C1=CN=C(N=C1)NO |
Synonymes |
2(1H)-Pyrimidinone, oxime (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



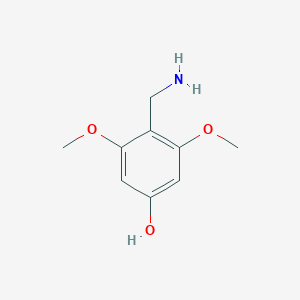
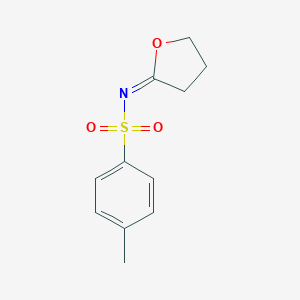
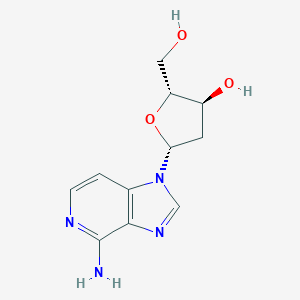
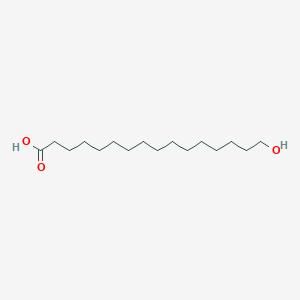
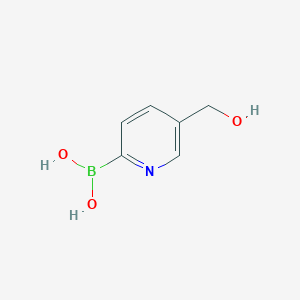
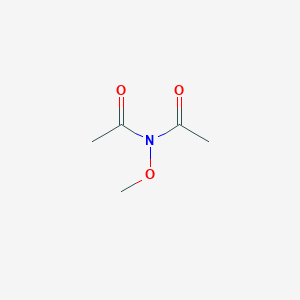
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
